Imidazo[1,5-a]pyridin-5-ylmethanol: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Applications
Imidazo[1,5-a]pyridin-5-ylmethanol: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Applications
Executive Summary
The imidazo[1,5-a]pyridine scaffold represents a highly versatile, electron-rich fused bicyclic heterocycle that has become a cornerstone in modern medicinal chemistry and materials science[1]. Specifically, imidazo[1,5-a]pyridin-5-ylmethanol serves as a critical synthetic intermediate. Due to its unique electronic distribution and the reactivity of its 5-hydroxymethyl group, it is heavily utilized in the development of advanced therapeutics—most notably as a precursor for indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors in cancer immunotherapy[2]. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, synthetic derivatization, and biological applications.
Chemical and Physical Properties
Imidazo[1,5-a]pyridines are characterized by a planar, aromatic 10-π electron system. The nitrogen atom at the 2-position (sp2 hybridized) contributes to the scaffold's ability to coordinate with transition metals and act as a bioisostere for purines and indoles[3]. The inclusion of a methanol group at the 5-position introduces a hydrogen-bond donor/acceptor site and a highly reactive benzylic-like carbon, making imidazo[1,5-a]pyridin-5-ylmethanol an ideal candidate for late-stage functionalization[4].
Quantitative Data Summary
The fundamental physicochemical properties of imidazo[1,5-a]pyridin-5-ylmethanol are summarized below to aid in stoichiometric calculations and analytical verification[5]:
| Property | Value |
| Chemical Name | Imidazo[1,5-a]pyridin-5-ylmethanol |
| CAS Number | 1823953-42-9 |
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| SMILES String | OCc1cccc2n1cnc2 |
| Structural Core | Imidazo[1,5-a]pyridine |
| Storage Conditions | 2-8°C (Long-term preservation of the alcohol)[6] |
Synthetic Methodologies and Derivatization
The 5-hydroxymethyl moiety of imidazo[1,5-a]pyridin-5-ylmethanol is highly amenable to transformations, including oxidation to the corresponding aldehyde or direct nucleophilic substitution via Ritter-type reactions[2][4].
Oxidation to Imidazo[1,5-a]pyridine-5-carbaldehyde
The oxidation of the primary alcohol to an aldehyde is a critical step in synthesizing IDO/TDO inhibitors. Standard harsh oxidants (e.g., Jones reagent) are avoided because the basic nitrogen of the imidazopyridine ring can coordinate with heavy metals, complicating purification and reducing yields. Instead, Dess-Martin Periodinane (DMP) is utilized for its mild, neutral conditions[2].
Protocol 1: Mild Oxidation via Dess-Martin Periodinane
Self-Validating Principle: This protocol utilizes an acid-base extraction cycle. By manipulating the protonation state of the imidazopyridine nitrogen, the product is selectively shuttled between aqueous and organic phases, ensuring the removal of non-basic organic impurities without requiring column chromatography.
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Solvation : Dissolve imidazo[1,5-a]pyridin-5-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM). Causality: DCM is a non-polar, aprotic solvent that stabilizes the DMP intermediate without participating in side reactions.
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Oxidation : Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. Stir for 5 hours.
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Primary Quench : Slowly add saturated aqueous NaHCO3 to adjust the pH to 6–7. Causality: Neutralizing the reaction quenches unreacted DMP and prevents the protonation of the imidazopyridine nitrogen, keeping the product in the organic layer.
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Acid-Base Purification Cycle :
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Separate the organic layer and add H2O.
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Add concentrated HCl dropwise until the aqueous layer reaches pH 2–3. Causality: The basic nitrogen (pKa ~5.5) protonates, forming a water-soluble hydrochloride salt. The target molecule migrates to the aqueous layer, leaving neutral/acidic impurities in the DCM.
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Isolate the aqueous layer.
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Add Na2CO3 slowly to adjust the pH back to 7. Causality: Deprotonation regenerates the free-base aldehyde, which precipitates or can be cleanly extracted into a fresh organic solvent.
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Ritter-Type Functionalization
Recent advances have demonstrated the direct conversion of the 5-methanol group into complex amides via an intermolecular Ritter-type reaction. This bypasses the need for prior halogenation of the alcohol[4].
Caption: Workflow for the derivatization of imidazo[1,5-a]pyridin-5-ylmethanol into bioactive compounds.
Protocol 2: Bismuth-Catalyzed Ritter-Type Reaction
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Reaction Assembly : In a sealed tube, combine imidazo[1,5-a]pyridin-5-ylmethanol (1.0 eq), a nitrile derivative (solvent/reactant), Bi(OTf)3 (catalyst), and p-toluenesulfonic acid (p-TsOH·H2O, 7.5 eq).
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Activation : Heat the mixture to 150 °C overnight. Causality: Bi(OTf)3 acts as a highly effective Lewis acid to cleave the C-OH bond, generating a stable benzylic cation at the 5-position. The elevated temperature and p-TsOH provide the necessary thermodynamic energy and protic environment to facilitate the nucleophilic attack by the nitrile[4].
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Isolation : Cool to room temperature, quench with water, and extract with ethyl acetate to isolate the resulting amide derivative.
Medicinal Chemistry & Biological Applications
The structural similarity of imidazo[1,5-a]pyridine to endogenous purines allows it to intercalate or bind efficiently within the active sites of various kinases and enzymes[3].
IDO1 and TDO Inhibition in Tumor Immunology
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the rate-limiting step in the degradation of L-tryptophan into kynurenine. Tumors frequently upregulate IDO1/TDO to deplete local tryptophan and accumulate kynurenine, which profoundly suppresses cytotoxic T-cell proliferation and induces immune tolerance[2].
Derivatives synthesized from imidazo[1,5-a]pyridin-5-ylmethanol have been identified as potent dual inhibitors of IDO and TDO. By coordinating with the heme iron in the enzyme's active site via the imidazopyridine nitrogen, these compounds block tryptophan degradation, thereby restoring T-cell mediated tumor rejection[2].
Caption: Mechanism of action for imidazopyridine-based IDO1/TDO inhibitors in tumor immunology.
Photophysical and Sensor Applications
Beyond pharmacology, the imidazo[1,5-a]pyridine nucleus exhibits remarkable optoelectronic features, including quantum yields up to 50% and massive Stokes shifts (100–150 nm)[1]. Because the 5-ylmethanol derivative is highly water-soluble and biocompatible, it is frequently utilized as a foundational scaffold to synthesize lysosome-targetable fluorescent probes and sensors for detecting endogenous signaling molecules like hydrogen polysulfides (H2Sn) in living cells[1].
References
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Title : Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications Source : New Journal of Chemistry, RSC Publishing URL :[Link]
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Title : Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source : Molecules, MDPI URL :[Link]
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Title : Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source : ACS Organic & Inorganic Au, American Chemical Society URL :[Link]
- Title: NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES (WO2016161960A1)
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. appchemical.com [appchemical.com]
- 6. Imidazo[1,5-a]pyridin-5-yl-methanol,1823953-42-9-Amadis Chemical [amadischem.com]
